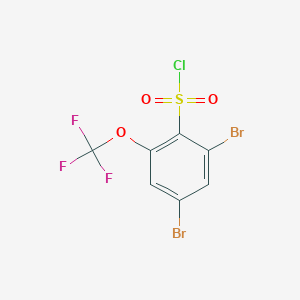
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Br2ClF3O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and chlorination reactions. These processes are carried out under stringent conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
Applications De Recherche Scientifique
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming sulfonamide or sulfonate ester linkages . This reactivity makes it useful in various biochemical and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H2Br2ClF3O3S |
|---|---|
Poids moléculaire |
418.41 g/mol |
Nom IUPAC |
2,4-dibromo-6-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O3S/c8-3-1-4(9)6(17(10,14)15)5(2-3)16-7(11,12)13/h1-2H |
Clé InChI |
YHRHIWKELTVHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


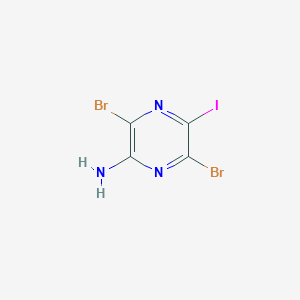
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
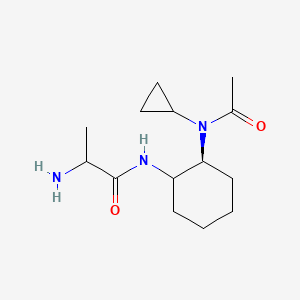
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
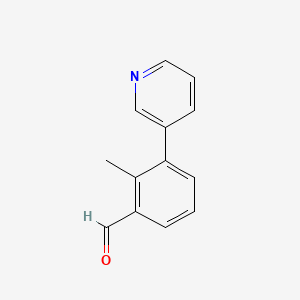
![4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)

![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)

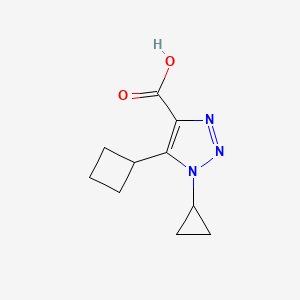

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
